molecular formula C7H14ClNO2 B12310386 rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride

rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride

Cat. No.: B12310386
M. Wt: 179.64 g/mol
InChI Key: DEZYZIKDQIJSNA-UHFFFAOYSA-N
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Description

rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride is a chemical compound with a complex structure that includes a hexahydro-furo-pyrrol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the hexahydro-furo-pyrrol ring system: This step often involves cyclization reactions using appropriate precursors.

    Introduction of the methanol group: This can be achieved through various methods, such as reduction of a corresponding aldehyde or ketone.

    Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the ring system or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methanol group or the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-ylmethanol;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c9-4-5-3-7-6(8-5)1-2-10-7;/h5-9H,1-4H2;1H

InChI Key

DEZYZIKDQIJSNA-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1NC(C2)CO.Cl

Origin of Product

United States

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